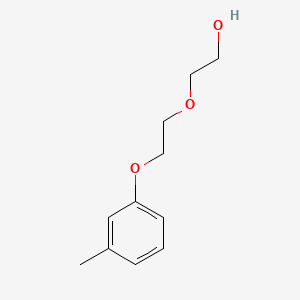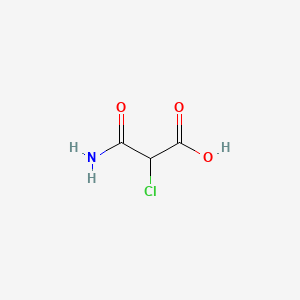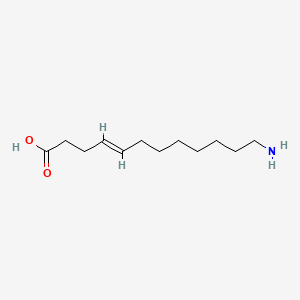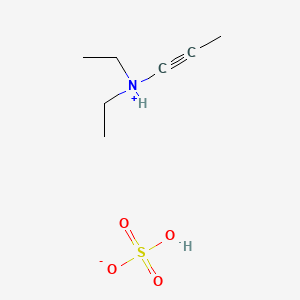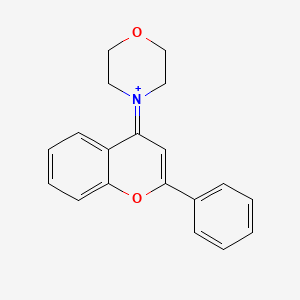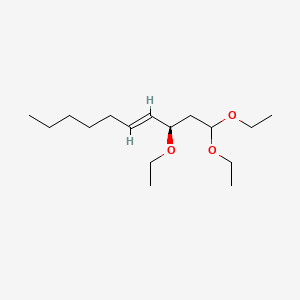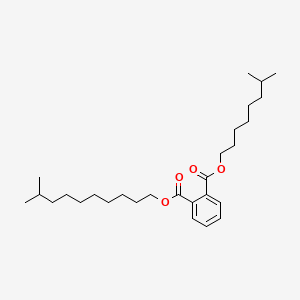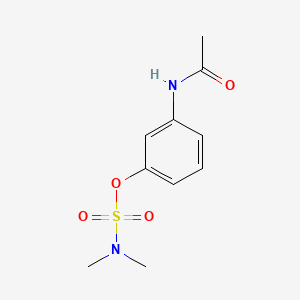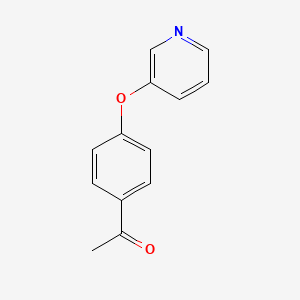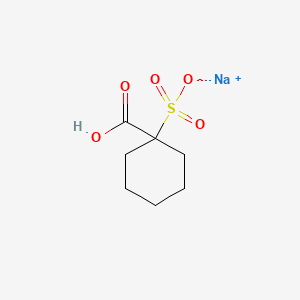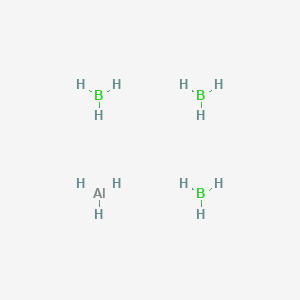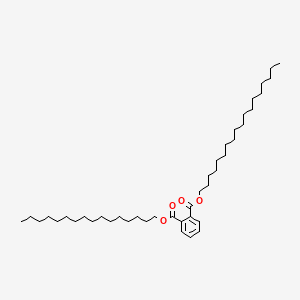
Hexadecyl octadecyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl octadecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by its long alkyl chains, specifically hexadecyl (C16) and octadecyl (C18) groups, attached to the phthalate core. Phthalates are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity .
準備方法
Synthetic Routes and Reaction Conditions: Hexadecyl octadecyl phthalate can be synthesized through esterification reactions involving phthalic anhydride and the corresponding alcohols, hexadecanol and octadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Phthalic Anhydride+Hexadecanol+Octadecanol→Hexadecyl Octadecyl Phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: Hexadecyl octadecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of the alkyl groups with other alcohols under acidic or basic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Phthalic acid, hexadecanol, octadecanol.
Transesterification: New esters with different alkyl groups.
科学的研究の応用
Hexadecyl octadecyl phthalate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science. Some notable applications include:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Materials Science: Utilized in the fabrication of Langmuir-Blodgett films, which are thin films with applications in sensors, electronics, and optics.
作用機序
The mechanism of action of hexadecyl octadecyl phthalate involves its interaction with cellular membranes and proteins. As a phthalate, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. This disruption occurs through binding to nuclear receptors, such as the estrogen receptor, and altering gene expression. Additionally, this compound can affect membrane fluidity and permeability, impacting cellular signaling pathways .
類似化合物との比較
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisooctyl phthalate (DIOP)
Uniqueness: Hexadecyl octadecyl phthalate’s long alkyl chains confer unique properties, such as higher hydrophobicity and increased molecular weight, which can affect its behavior in biological systems and its applications in materials science .
特性
CAS番号 |
64084-40-8 |
|---|---|
分子式 |
C42H74O4 |
分子量 |
643.0 g/mol |
IUPAC名 |
1-O-hexadecyl 2-O-octadecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C42H74O4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-34-38-46-42(44)40-36-32-31-35-39(40)41(43)45-37-33-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34,37-38H2,1-2H3 |
InChIキー |
BGJQSDSYIDKLTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
